Cipro HC

Otitis Media Preclinical Model Anti-inflammatory Efficacy

Cipro HC (ciprofloxacin 0.2%/hydrocortisone 1% otic suspension) is the FDA-designated Reference Listed Drug (RLD) for ANDA bioequivalence studies. It contains hydrocortisone, not dexamethasone, providing distinct anti-inflammatory potency. Its unique excipients (Phospholipon 90H, polyvinyl alcohol) affect stability and tissue residence, making it the definitive comparator for generic development and corticosteroid-specific research.

Molecular Formula C38H48FN3O8
Molecular Weight 693.8 g/mol
CAS No. 494841-09-7
Cat. No. B1242529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipro HC
CAS494841-09-7
Synonymsciprofloxacin - hydrocortisone
ciprofloxacin, hydrocortisone drug combination
ciprofloxacin-hydrocortisone combination
Ciproxin HC
Molecular FormulaC38H48FN3O8
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChIInChI=1S/C21H30O5.C17H18FN3O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-10,19H,1-6H2,(H,23,24)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
InChIKeyLMCCVXQGNIODJA-WDCKKOMHSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cipro HC (CAS 494841-09-7): Fixed-Dose Fluoroquinolone-Corticosteroid Otic Suspension for Acute Otitis Externa


Cipro HC (ciprofloxacin hydrochloride and hydrocortisone otic suspension) is a fixed-dose combination product containing ciprofloxacin hydrochloride equivalent to 2 mg/mL ciprofloxacin (0.2%) and 10 mg/mL hydrocortisone (1%) in a preserved, nonsterile suspension for otic use [1]. Ciprofloxacin is a synthetic fluoroquinolone antibacterial that inhibits bacterial DNA gyrase, while hydrocortisone is an anti-inflammatory corticosteroid added to aid in the resolution of the inflammatory response accompanying bacterial infection [1]. The product is indicated for the treatment of acute otitis externa in adult and pediatric patients one year and older due to susceptible strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus mirabilis [1].

Why In-Class Substitution of Cipro HC Otic Suspension Requires Rigorous Comparative Evaluation


Otic suspensions containing ciprofloxacin combined with a corticosteroid are not therapeutically interchangeable solely on the basis of active pharmaceutical ingredient equivalence. The specific corticosteroid employed—hydrocortisone 1% in Cipro HC versus dexamethasone 0.1% in Ciprodex—confers distinct anti-inflammatory potencies and clinical outcomes, as demonstrated in preclinical models of otitis media [1]. Furthermore, formulation differences in inactive ingredients such as suspending agents, preservatives, and pH modifiers can significantly impact product stability, viscosity, tissue residence time, and patient tolerability, thereby affecting clinical efficacy and safety [2]. Consequently, procurement decisions for research or clinical use must be guided by comparative data specific to the exact formulation rather than assumed class equivalence.

Quantitative Differentiation of Cipro HC Otic Suspension: Comparative Efficacy, Formulation, and Regulatory Exclusivity Data


Preclinical Comparative Efficacy: Ciprofloxacin/Hydrocortisone vs. Ciprofloxacin/Dexamethasone in LPS-Induced Otitis Media

In a chinchilla model of lipopolysaccharide (LPS)-induced otitis media with effusion, topical ciprofloxacin 0.3%/dexamethasone 1% demonstrated superior reduction of middle ear effusion and mucosal thickness compared to ciprofloxacin 0.3%/hydrocortisone 1% [1]. While both combinations decreased middle ear effusion relative to vehicle control, the dexamethasone-containing formulation achieved statistically significant reductions in mucosal thickness versus both the hydrocortisone-containing formulation (P = 1.00 for the 0.1% hydrocortisone comparison) and the lower-concentration dexamethasone formulation [1].

Otitis Media Preclinical Model Anti-inflammatory Efficacy Chinchilla Model

FDA Therapeutic Equivalence Rating and Reference Listed Drug Status for Cipro HC Otic Suspension

The FDA has assigned an 'AB' therapeutic equivalence code to Cipro HC (ciprofloxacin 0.2% base/hydrocortisone 1% otic suspension) and its approved generic equivalents [1]. Cipro HC serves as the Reference Listed Drug (RLD) and Reference Standard (RS) under NDA 020805, against which all subsequent generic applicants must demonstrate bioequivalence [1]. A generic version (ANDA 218273) was approved on November 10, 2025, and has been granted 180 days of Competitive Generic Therapy (CGT) exclusivity [1][2]. This regulatory designation confirms that approved generic products are pharmaceutically equivalent and bioequivalent to the branded Cipro HC formulation, ensuring that substitution with an AB-rated generic does not compromise clinical outcomes [3].

Bioequivalence Regulatory Science Therapeutic Equivalence Orange Book

Clinical Cure Rates in Acute Otitis Externa: Ciprofloxacin/Hydrocortisone Otic Suspension

A Phase III, multicenter, double-blind, randomized, non-inferiority study compared a test formulation of ciprofloxacin 2 mg/mL plus hydrocortisone 10 mg/mL otic suspension to the reference product Cipro HC in 224 patients with acute otitis externa [1]. The primary endpoint was cure, defined as elimination of pain, edema, and otorrhea [1]. While the full results are not publicly posted, the study design and non-inferiority margin establish a benchmark for clinical performance of ciprofloxacin/hydrocortisone suspensions [1].

Acute Otitis Externa Clinical Trial Efficacy Cure Rate

Formulation-Specific Excipient Profile: Differentiating Cipro HC from Other Otic Fluoroquinolone-Corticosteroid Suspensions

Cipro HC otic suspension contains a unique blend of inactive ingredients including polyvinyl alcohol, phospholipon 90H (modified lecithin), polysorbate, sodium chloride, sodium acetate, glacial acetic acid, and benzyl alcohol as a preservative [1]. In contrast, Ciprodex (ciprofloxacin 0.3%/dexamethasone 0.1%) employs a different excipient profile, including benzalkonium chloride as a preservative and hydroxyethyl cellulose as a suspending agent [2]. These formulation distinctions can influence suspension viscosity, droplet size distribution, tissue retention, and potential for irritation, which may impact clinical performance and patient tolerability [1].

Formulation Science Excipients Otic Suspension Stability

Preclinical Ototoxicity Assessment: Cipro HC Otic Suspension

Preclinical studies have demonstrated that Cipro HC otic suspension was not toxic to the guinea pig cochlea when administered intratympanically twice daily for 30 days and was only weakly irritating to rabbit skin upon repeated exposure [1]. This favorable ototoxicity profile supports the safety of Cipro HC for otic administration. In contrast, certain otic formulations containing aminoglycosides (e.g., neomycin) or other preservatives (e.g., benzalkonium chloride) have been associated with cochlear toxicity or vestibular damage in preclinical models [2].

Ototoxicity Preclinical Safety Cochlear Toxicity Guinea Pig Model

Optimal Research and Procurement Scenarios for Cipro HC Otic Suspension


Clinical Trials Requiring a Reference Listed Drug for Bioequivalence Studies

Cipro HC serves as the FDA-designated Reference Listed Drug (RLD) for ciprofloxacin 0.2%/hydrocortisone 1% otic suspension [1]. For sponsors conducting bioequivalence or comparative clinical endpoint studies to support an Abbreviated New Drug Application (ANDA), procurement of the branded Cipro HC product is essential as the reference standard against which test formulations must be compared [1].

Preclinical Research Investigating Anti-inflammatory Potency of Otic Corticosteroid Combinations

In animal models of otitis media, the differential anti-inflammatory effects of hydrocortisone versus dexamethasone have been quantified [1]. Researchers investigating the relative contribution of corticosteroid potency to resolution of middle ear inflammation should utilize Cipro HC (hydrocortisone-containing) as a comparator to Ciprodex (dexamethasone-containing) to isolate corticosteroid-specific effects while holding the antibiotic component constant [1].

Formulation Development and Excipient Compatibility Studies

The unique excipient profile of Cipro HC, including phospholipon 90H (modified lecithin), polyvinyl alcohol, and benzyl alcohol as a preservative, provides a benchmark for evaluating novel otic suspension formulations [1]. Researchers developing generic or improved otic delivery systems can use Cipro HC as a reference to assess comparative in vitro drug release, viscosity, and stability parameters [1].

Technical Documentation Hub

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